molecular formula C12H10N2O B14160808 Phenol, p-[(2-pyridylmethylene)amino]- CAS No. 13160-68-4

Phenol, p-[(2-pyridylmethylene)amino]-

Katalognummer: B14160808
CAS-Nummer: 13160-68-4
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: PSDWBAGYSGABTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, p-[(2-pyridylmethylene)amino]- is an organic compound that features a phenol group substituted with a pyridylmethyleneamino group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenol, p-[(2-pyridylmethylene)amino]- typically involves the condensation of 2-pyridinecarboxaldehyde with p-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is heated under reflux conditions to ensure complete reaction and then cooled to precipitate the product.

Industrial Production Methods

While specific industrial production methods for phenol, p-[(2-pyridylmethylene)amino]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, p-[(2-pyridylmethylene)amino]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Phenol, p-[(2-pyridylmethylene)amino]- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of phenol, p-[(2-pyridylmethylene)amino]- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyridylmethyleneamino group can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Pyridyl)phenol
  • 2-(Naphthalen-2-yliminomethyl)phenol
  • 2-(Benzothiazol-2-ylmethoxy)phenol

Uniqueness

Phenol, p-[(2-pyridylmethylene)amino]- is unique due to the specific positioning of the pyridylmethyleneamino group at the para position of the phenol ring. This structural feature imparts distinct chemical reactivity and binding properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

13160-68-4

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

4-(pyridin-2-ylmethylideneamino)phenol

InChI

InChI=1S/C12H10N2O/c15-12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-9,15H

InChI-Schlüssel

PSDWBAGYSGABTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C=NC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.